2,2',3,4',5,6,6'-Heptabromobiphenyl
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
119264-58-3 |
|---|---|
Molecular Formula |
C12H3Br7 |
Molecular Weight |
706.5 g/mol |
IUPAC Name |
1,2,4,5-tetrabromo-3-(2,4,6-tribromophenyl)benzene |
InChI |
InChI=1S/C12H3Br7/c13-4-1-5(14)9(6(15)2-4)10-11(18)7(16)3-8(17)12(10)19/h1-3H |
InChI Key |
TVKXXBLCBLCNCE-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Br)C2=C(C(=CC(=C2Br)Br)Br)Br)Br)Br |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C2=C(C(=CC(=C2Br)Br)Br)Br)Br)Br |
Other CAS No. |
119264-58-3 |
Synonyms |
1,2,4,5-tetrabromo-3-(2,4,6-tribromophenyl)benzene |
Origin of Product |
United States |
Sources and Environmental Release of 2,2 ,3,4 ,5,6,6 Heptabromobiphenyl
Legacy Industrial Production and Intentional Dispersal
Polybrominated biphenyls were manufactured and sold as commercial mixtures for use as flame retardants in a variety of products, including plastics for electronics, coatings, and polyurethane foams. nih.gov The primary producer of PBBs in the United States from 1970 to 1976 was the Michigan Chemical Corporation, which marketed its products under the trade name FireMaster®. cdc.gov Other manufacturers in the US and Europe also produced PBB mixtures. cdc.gov
The most well-known of these commercial products were FireMaster BP-6 and FireMaster FF-1. cdc.govnih.gov Detailed analyses of these mixtures have identified a complex composition of various PBB congeners, with the number and position of bromine atoms varying between compounds. nih.gov While these analyses have identified numerous tri-, tetra-, penta-, hexa-, and heptabrominated congeners, the specific isomer 2,2',3,4',5,6,6'-heptabromobiphenyl has not been reported as a major component of these widely used commercial flame retardant products. nih.gov
The "intentional dispersal" of these compounds was primarily through their incorporation into consumer and industrial goods to reduce flammability, rather than direct application to the environment. nih.gov The use of PBBs in the United States was largely discontinued (B1498344) in 1974 following a major contamination incident in Michigan. nih.gov
Table 1: Composition of Major Commercial PBB Mixtures
| PBB Congener | FireMaster BP-6 (Lot 7062) | FireMaster FF-1 |
| Tri-bromobiphenyls | Present (4 congeners) | - |
| Tetra-bromobiphenyls | Present (5 congeners) | - |
| Penta-bromobiphenyls | Present (3 congeners) | - |
| Hexa-bromobiphenyls | Present (7 congeners, including 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) as the major component) | >50% 2,2',4,4',5,5'-hexabromobiphenyl |
| Hepta-bromobiphenyls | Present (3 congeners, with 2,2',3,4,4',5,5'-heptabromobiphenyl (B1597310) as the second most abundant) | 2,2',3,4,4',5,5'-heptabromobiphenyl present |
| This compound | Not specifically identified | Not specifically identified |
Source: Based on data from the Toxicological Profile for Polybrominated Biphenyls. nih.gov
Unintentional Formation and Contemporary Emissions
Beyond their historical production, PBBs, including potentially this compound, are released into the environment through unintentional formation and from the disposal of products containing these legacy chemicals.
Release from Electronic Waste (E-waste) Dismantling Operations
Electronic waste is a significant contemporary source of PBBs in the environment. nih.gov The plastics used in electronic casings and components were often treated with brominated flame retardants, including PBBs. nih.gov During the dismantling, shredding, and informal recycling of e-waste, these compounds can be released into the soil, air, and dust. nih.govnih.gov
Studies conducted at e-waste recycling sites have detected a wide range of PBB congeners in environmental samples and in the serum of individuals living and working in these areas. nih.govnih.gov The congener profile of PBBs found at e-waste sites often differs from that of the original commercial mixtures, suggesting that transformation processes may occur or that different types of PBBs were used in electronic products. nih.gov For instance, one study in China found that mono-, di-, and tribromobiphenyls were predominant in soil samples from e-waste disassembly sites. nih.gov Another study on human serum from an e-waste dismantling area identified 26 previously unidentified PBB congeners, indicating the complexity of PBB contamination from this source. nih.gov
While these studies confirm the release of a multitude of PBBs from e-waste, specific data on the presence and concentration of this compound in these emissions are not available in the reviewed scientific literature. The comprehensive analysis of all 209 PBB congeners is technically challenging and not always performed. nih.govyoutube.com
Table 2: Selected PBB Congeners Detected in E-waste Environments
| PBB Congener | Environmental Matrix | Location |
| PBB-2 (a monobromobiphenyl) | Soil | China |
| Various mono-, di-, and tri-bromobiphenyls | Soil | China |
| BB-5, BB-35, BB-79, BB-109 | Human Serum | China |
| BB-153 (2,2',4,4',5,5'-Hexabromobiphenyl) | Human Serum | China |
| A total of 35 PBB congeners analyzed | Human Serum | China |
Source: Based on data from various studies on PBBs in e-waste environments. nih.govnih.gov
Potential Formation During Industrial Thermal Processes
Industrial thermal processes, such as those used in waste incineration and the recycling of metals from e-waste, can lead to the formation of new brominated compounds. cdu.edu.au The thermal degradation of brominated flame retardants (BFRs) can produce a complex mixture of substances, including polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), as well as other PBB congeners. cdu.edu.aunih.gov
The mechanisms of formation are intricate and depend on factors such as temperature, the presence of oxygen, and the type of polymer matrix. cdu.edu.auresearchgate.net For example, the thermal decomposition of some BFRs can lead to the generation of brominated phenols and benzenes, which can then act as precursors for the formation of PBDD/Fs and potentially other PBBs. nih.gov While the formation of various PBB congeners through such processes is plausible, the specific formation of this compound during industrial thermal events has not been specifically documented in the reviewed literature.
Environmental Fate and Transport of 2,2 ,3,4 ,5,6,6 Heptabromobiphenyl
Environmental Persistence and Stability Considerations
Polybrominated biphenyls are known for their high stability and resistance to degradation in the environment. pops.int This persistence is a defining characteristic, and it is anticipated that 2,2',3,4',5,6,6'-heptabromobiphenyl shares this trait. The chemical structure of PBBs, a biphenyl (B1667301) core with multiple bromine atom substitutions, renders them resistant to breakdown through common environmental processes.
The degradation of PBBs through abiotic chemical reactions, aside from those induced by light, is generally considered improbable. pops.int While laboratory studies have demonstrated that some PBBs can undergo photodegradation, the extent to which this occurs in the natural environment has not been thoroughly established. pops.int The high stability of these compounds means that a significant portion of what is produced will likely persist in the environment for extended periods. pops.int
Long-Range Environmental Transport Potential of PBBs
Despite some PBBs having low volatility, extensive monitoring data has revealed their presence in remote locations such as the Arctic. pops.int This indicates a high potential for long-range environmental transport. This transport occurs as these persistent substances move through various environmental compartments over time.
The process of long-range transport is complex, involving partitioning between air, water, soil, and living organisms. nih.govnih.gov The movement of these chemicals is influenced by their physicochemical properties and the climatic conditions of different geographic regions. nih.govnih.gov As a result, PBBs can reach distant and unexpected destinations, sometimes in surprisingly high concentrations. nih.gov
Partitioning Dynamics Across Environmental Compartments
The way in which this compound is distributed and moves within the environment is a key aspect of its environmental fate. This partitioning behavior determines its concentration in the air, its attachment to soil and sediments, and its presence in water systems.
Atmospheric Distribution and Transport
In the atmosphere, PBBs can exist in both the gas phase and attached to airborne particles. nih.govresearchgate.net The distribution between these two phases is influenced by factors such as temperature and the specific properties of the PBB congener. researchgate.net Highly brominated PBBs, which are generally less volatile, are more likely to be associated with particles. nih.gov This particle-bound transport is a significant mechanism for their long-range atmospheric movement. nih.gov
Even for less volatile PBBs, gas-phase transport can still be important. nih.gov These compounds can be emitted in the gas phase and may take a considerable amount of time to reach equilibrium with atmospheric particles. nih.gov
Sorption and Mobility in Soil and Sediment Matrices
In soil and sediment, PBBs exhibit strong sorption, meaning they tend to attach to the solid particles. cdc.gov This tendency is particularly pronounced in soils and sediments with high organic carbon content. cdc.gov The strong adsorption of PBBs significantly limits their mobility in these environments. cdc.gov
This strong binding to soil and sediment particles means that these environments can act as long-term reservoirs for PBBs, from which they can be slowly released back into the environment.
Occurrence and Transport in Aquatic Environments
In aquatic systems, PBBs are expected to adsorb strongly to suspended solids and sediment. cdc.gov Their low water solubility and high affinity for organic matter drive this partitioning behavior. cdc.gov Due to this strong adsorption, the volatilization of PBBs from water to the air is not considered a major transport pathway. cdc.gov
The presence of PBBs in aquatic environments is a concern due to their potential to be taken up by aquatic organisms.
Bioaccumulation and Biomagnification Tendencies in Ecological Food Webs
A significant concern with PBBs, including heptabromobiphenyls, is their potential to bioaccumulate and biomagnify in food webs. epa.govnih.gov Bioaccumulation is the process where the concentration of a substance in an organism exceeds that in the surrounding environment. nih.gov Biomagnification is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain. nih.gov
PBBs are lipophilic, meaning they have a high affinity for fats and lipids. epa.govgulfofmaine.org This property causes them to accumulate in the fatty tissues of organisms. epa.govgulfofmaine.org As smaller organisms are consumed by larger ones, these accumulated PBBs are transferred and become more concentrated at higher trophic levels. nih.gov This can lead to high concentrations of these compounds in top predators. gulfofmaine.org
Environmental Transformation and Degradation Pathways of this compound
The environmental persistence of this compound, a specific congener of polybrominated biphenyls (PBBs), is a significant concern. Its transformation and degradation are influenced by a combination of photochemical, microbial, and other abiotic processes. These pathways determine the ultimate fate and potential impact of this compound in various environmental compartments.
Photochemical Degradation Mechanisms (e.g., in laboratory settings)
Polybrominated biphenyls are known to be susceptible to photodegradation, a process initiated by the absorption of ultraviolet (UV) radiation. epa.govnih.gov This process is particularly relevant for PBBs present in the upper layers of aquatic systems or on terrestrial surfaces exposed to sunlight.
Laboratory studies have demonstrated that the primary mechanism of PBB photodegradation is reductive debromination. nih.gov This involves the cleavage of carbon-bromine bonds and the subsequent replacement of bromine atoms with hydrogen atoms, leading to the formation of lower-brominated biphenyl congeners. nih.govcdc.gov The energy from UV light, particularly at wavelengths greater than 286 nm, is sufficient to induce this reaction. cdc.gov For instance, the irradiation of the commercial PBB mixture FireMaster BP-6 in methanol (B129727) resulted in the formation of pentabromobiphenyls and tetrabromobiphenyls. cdc.gov
While specific studies on the photodegradation of this compound are limited, research on similar congeners provides insight into its likely behavior. For example, 2,2',3,4,4',5,5'-heptabromobiphenyl (B1597310), another heptabromobiphenyl congener and a component of the Firemaster mixture, was observed to have a photodegradation pattern similar to that of 2,2',4,4',5,5'-hexabromobiphenyl (B1200347). nih.gov It is generally understood that the debromination process often preferentially occurs at the ortho positions of the biphenyl structure. nih.gov The degradation of highly brominated PBB mixtures has been noted to be quite rapid upon exposure to UV radiation. nih.govinchem.org
Analysis of soil samples from a former PBB manufacturing site in Michigan indicated significant degradation of the PBB residue, with a pattern supporting a photochemical decomposition mechanism. nih.gov The principal degradation products identified were 2,3',4,4',5-pentabromobiphenyl, 2,2',4,4',5-pentabromobiphenyl, and two unidentified tetrabromobiphenyls. nih.gov This finding from a real-world contaminated site underscores the relevance of photodegradation in the environmental transformation of PBBs.
It is important to note that the products of photolysis may themselves be of environmental concern. Studies on the FireMaster® mixture and its primary component, 2,2',4,4',5,5'-hexabromobiphenyl, have shown that the resulting photoproducts can be more toxic than the original PBB compound. inchem.org
Table 1: Examples of PBB Photodegradation Products This table is based on general findings for PBB mixtures and is for illustrative purposes.
| Original Compound/Mixture | Degradation Condition | Major Degradation Products |
| FireMaster BP-6 | UV irradiation (>286 nm) in methanol | Pentabromobiphenyls, Tetrabromobiphenyls cdc.gov |
| PBB residue in soil | Environmental exposure (sunlight) | 2,3',4,4',5-Pentabromobiphenyl, 2,2',4,4',5-Pentabromobiphenyl, Tetrabromobiphenyls nih.gov |
Microbial Degradation Processes (Aerobic and Anaerobic)
The microbial breakdown of PBBs is a slow process, but it plays a crucial role in the long-term environmental fate of these persistent compounds. The effectiveness and pathways of microbial degradation are highly dependent on the availability of oxygen.
Anaerobic Degradation:
Aerobic Degradation:
In the presence of oxygen, aerobic microorganisms can also degrade PBBs. However, this process appears to be more effective for lower-brominated congeners. cdc.gov Some studies have indicated that higher degrees of bromination can hinder aerobic metabolism. inchem.org The degradation of PBBs under aerobic conditions typically involves the action of dioxygenase enzymes, which catalyze the insertion of two oxygen atoms into the aromatic ring. This initial step leads to the formation of dihydroxylated intermediates that can be further metabolized, potentially leading to ring cleavage. colab.ws
Research on the aerobic degradation of PBDEs, which are structurally similar to PBBs, has identified various bacterial strains capable of this process, such as Pseudomonas sp. and Rhodococcus ruber. nih.govnih.gov These studies have shown that the degradation rates are congener-specific, with lower brominated compounds often degrading more readily. nih.gov The combination of different bacterial strains can sometimes lead to more efficient degradation of highly brominated compounds like decabromodiphenyl ether (BDE-209) through synergistic effects. mdpi.com Given these findings, it is plausible that aerobic degradation of this compound would be a slow process, likely preceded by some degree of anaerobic debromination in the environment.
Table 2: Microbial Degradation of Halogenated Aromatic Compounds This table provides examples from related compounds to infer potential pathways for this compound.
| Compound Type | Condition | Primary Process | Key Findings |
| Highly Halogenated Aromatics | Anaerobic | Reductive Dehalogenation | Conversion of higher halogenated congeners to lower halogenated ones. nih.govnih.gov |
| Lower Halogenated Aromatics | Aerobic | Dioxygenation, Ring Cleavage | More effective for less substituted congeners. cdc.govcolab.ws |
| PBDEs | Aerobic | Debromination, Degradation | Degradation rates are congener-dependent; synergistic effects of bacterial consortia observed. nih.govmdpi.com |
Other Abiotic Degradation Considerations
Hydrolysis:
PBBs are generally considered to be resistant to abiotic hydrolysis under normal environmental conditions. cdc.gov This is due to the stability of the carbon-bromine bond and the lack of functional groups that are readily susceptible to hydrolysis. cdc.gov While hydrolysis of the commercial mixture FireMaster BP-6 was observed when refluxed with a strong base (2% potassium hydroxide (B78521) in ethanol), such harsh conditions are not representative of the natural environment. nih.gov
Thermal Degradation:
Thermal degradation is a relevant pathway for PBBs, particularly in the context of high-temperature industrial processes or waste incineration. inchem.org The pyrolysis of the FireMaster BP-6 mixture in the absence of oxygen at temperatures between 600 and 900 °C resulted in the formation of bromobenzenes and lower brominated biphenyls. nih.gov
However, the presence of oxygen during thermal degradation can lead to the formation of more toxic byproducts. When FireMaster BP-6 was pyrolyzed in the presence of air at temperatures between 400 and 600 °C, the formation of 2,3,7,8-tetrabromodibenzofuran (B3055897) was observed. nih.gov The pyrolysis of PBB-containing materials can also yield polybrominated dibenzofurans. inchem.org
Analytical Methodologies for the Quantification of 2,2 ,3,4 ,5,6,6 Heptabromobiphenyl
Sample Preparation and Extraction Techniques for Diverse Matrices
The initial and critical step in the analysis of 2,2',3,4',5,6,6'-heptabromobiphenyl is its effective extraction from the sample matrix. The choice of extraction method is highly dependent on the nature of the sample, whether it is an environmental or biological medium.
The extraction of this compound from environmental matrices such as soil, sediment, water, and air requires robust methods to isolate the analyte from complex sample components. Common techniques include Soxhlet extraction, pressurized liquid extraction (PLE), and ultrasonic extraction.
For solid samples like soil and sediment, Soxhlet extraction using a non-polar solvent such as hexane (B92381) or a mixture of hexane and acetone (B3395972) is a well-established method. dphen1.com This technique, although time-consuming, allows for exhaustive extraction. dphen1.comnih.gov Pressurized liquid extraction, a more modern approach, utilizes elevated temperatures and pressures to achieve faster and more efficient extractions with reduced solvent consumption.
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method, originally developed for pesticide residue analysis, has also been adapted for the extraction of PBBs from soil and sediment. nih.gov This method involves an initial extraction with a solvent like acetonitrile, followed by a partitioning step with the addition of salts, and a subsequent clean-up step.
For aqueous samples, liquid-liquid extraction (LLE) with a non-polar solvent is a common approach. Solid-phase extraction (SPE) is also widely used, where water samples are passed through a cartridge containing a sorbent that retains the PBBs, which are then eluted with a suitable solvent.
Air sampling for PBBs often involves the use of polyurethane foam (PUF) plugs to trap the analytes from the air. The PBBs are then extracted from the PUF plugs, typically using Soxhlet extraction or accelerated solvent extraction (ASE).
Interactive Data Table: Comparison of Extraction Methods for Heptabromobiphenyls in Environmental Samples
| Extraction Method | Matrix | Solvent(s) | Typical Recovery (%) | Reference |
| Soxhlet Extraction | Soil/Sediment | Hexane/Acetone | 85-110 | dphen1.com |
| Ultrasonic Extraction | Soil/Sediment | Dichloromethane | Not specified | nih.gov |
| Pressurized Liquid Extraction | Sediment | Dichloromethane/n-Hexane | >85 | nih.gov |
| QuEChERS | Soil/Sediment | Acetonitrile | Not specified | nih.gov |
| Accelerated Solvent Extraction (ASE) | PUF Cartridges | Not specified | 98.9 (for Heptachlorobiphenyl) | thermofisher.com |
The analysis of this compound in biological samples is complicated by the high lipid content of these matrices. Therefore, extraction methods must efficiently separate the lipophilic PBBs from fats and other biological macromolecules.
For solid biological tissues, such as liver, muscle, and adipose tissue, samples are typically homogenized prior to extraction. nih.gov This can be followed by liquid-liquid extraction or solid-phase extraction (SPE). A common approach involves the use of a high-speed mixer or emulsifier for efficient extraction from tissue homogenates. nih.gov
The extraction of PBBs from blood and serum often employs solid-phase extraction (SPE). nih.gov A semi-automated method has been developed involving the addition of formic acid to denature proteins, followed by automated SPE. nih.gov
For milk samples, which have a high-fat content, methods often involve an initial extraction with a mixture of solvents to isolate both the lipids and the PBBs. epa.gov This is then followed by a rigorous clean-up step to remove the lipids.
Following extraction, the sample extracts, particularly those from biological matrices, contain a significant amount of co-extracted substances like lipids that can interfere with the instrumental analysis. Therefore, a thorough clean-up step is crucial.
Adsorption chromatography is a widely used technique for the purification of PBB extracts. Common adsorbents include Florisil (a magnesium silicate), silica (B1680970) gel, and alumina. biotage.comepa.govwaters.com The extract is passed through a column packed with the adsorbent, and different solvent mixtures are used to elute the PBBs while retaining the interfering compounds. For instance, a multi-layer silica gel column can be used to separate PBBs from other contaminants. dphen1.com
For extracts with very high lipid content, gel permeation chromatography (GPC) can be employed to separate the large lipid molecules from the smaller PBB molecules.
In some cases, a destructive clean-up method using concentrated sulfuric acid is used to remove lipids and other organic interferences. nih.gov The acid oxidizes the interfering compounds, leaving the acid-stable PBBs in the extract.
Interactive Data Table: Common Clean-up Sorbents and their Applications
| Sorbent | Target Analytes | Interfering Compounds Removed | Reference |
| Florisil | PBBs, Pesticides | Polar compounds, Lipids | biotage.comepa.govwaters.com |
| Silica Gel | PBBs | Lipids, other organic matter | dphen1.com |
| Alumina | PBBs | Lipids, pigments | dphen1.com |
| Sulfuric Acid | PBBs | Lipids, organic macromolecules | nih.gov |
Instrumental Analytical Techniques for Congener-Specific Determination
The final step in the analysis of this compound is its instrumental determination. Gas chromatography is the technique of choice for separating individual PBB congeners.
Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive technique for the detection of halogenated compounds like PBBs. The ECD is particularly sensitive to compounds that can capture thermal electrons, and the presence of multiple bromine atoms in this compound makes it highly responsive to this detector.
The separation of PBB congeners is typically achieved using a high-resolution capillary column. The choice of the column's stationary phase is critical for achieving the desired separation. While GC-ECD is very sensitive, it is not as selective as mass spectrometry, and co-eluting compounds can interfere with the analysis.
Gas chromatography-mass spectrometry (GC-MS) provides a more definitive identification and quantification of this compound. In GC-MS, the gas chromatograph separates the components of the mixture, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its unambiguous identification.
For the analysis of heptabromobiphenyls, the mass spectrometer is often operated in the selected ion monitoring (SIM) mode. In this mode, the instrument is set to detect only specific mass-to-charge ratio (m/z) ions that are characteristic of the target analyte. For heptabromobiphenyls, the molecular ion cluster is a key identifier due to the characteristic isotopic pattern of bromine.
High-resolution mass spectrometry (HRMS) offers even greater selectivity and sensitivity, allowing for the differentiation of target analytes from isobaric interferences (compounds with the same nominal mass). The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity by monitoring specific fragmentation pathways of the parent ion. For PBB 180 (a heptabromobiphenyl), specific precursor and product ion transitions can be monitored for highly selective quantification. nih.gov
Interactive Data Table: Instrumental Parameters for the Analysis of Heptabromobiphenyls
| Technique | Column Type | Detector | Key Parameters | Reference |
| GC-ECD | High-resolution capillary | Electron Capture Detector (ECD) | Optimized temperature program, make-up gas flow | dphen1.com |
| GC-MS | Capillary (e.g., ZB-5HT Inferno) | Mass Spectrometer (MS) | Selected Ion Monitoring (SIM) of characteristic m/z ions | nih.gov |
| GC-MS/MS | Capillary (e.g., ZB-5HT Inferno) | Tandem Mass Spectrometer (MS/MS) | Multiple Reaction Monitoring (MRM) of specific transitions (e.g., for PBB 180) | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of halogenated compounds like PBBs. This technique couples the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection provided by tandem mass spectrometry. bbk.ac.uk For the analysis of PBBs, reversed-phase liquid chromatography is often utilized, where a nonpolar stationary phase is paired with a polar mobile phase. nih.gov
One of the significant advantages of LC-MS/MS over gas chromatography-based methods is the reduced risk of thermal degradation, particularly for higher brominated congeners. nih.gov The ionization source plays a crucial role in the sensitivity and specificity of the analysis. While various ionization techniques exist, atmospheric pressure photoionization (APPI) operated in negative ion mode has been shown to be effective for the analysis of polybrominated diphenyl ethers (PBDEs), a related class of compounds. nih.gov
In a typical LC-MS/MS setup for PBB analysis, the analytes are separated on a C18 reversed-phase column. nih.gov The separated compounds are then introduced into the mass spectrometer, where they are ionized. For detection, specific precursor and product ion transitions are monitored, a technique known as multiple reaction monitoring (MRM), which enhances the selectivity and sensitivity of the method. For instance, for many PBDEs, the [M-Br+O]⁻ ions are monitored as precursor ions, and the bromide ions ([Br]⁻) serve as the fragment ions. nih.gov This high degree of specificity allows for the accurate quantification of individual congeners even in complex matrices. bbk.ac.uk
The application of LC-MS/MS in pharmaceutical analysis for tasks like drug metabolism studies and impurity identification highlights its versatility and power. bbk.ac.uk These applications often involve the characterization of metabolites and degradation products, which requires the high sensitivity and structural information provided by MS/MS. bbk.ac.uk
Quality Assurance and Quality Control (QA/QC) Protocols in PBB Analysis
Robust Quality Assurance (QA) and Quality Control (QC) protocols are imperative to ensure the reliability and defensibility of analytical data for PBBs. epa.govresearchgate.net These protocols encompass all stages of the analytical process, from sample collection to final data reporting. epa.gov
Key QA/QC elements include:
Method Blanks: Analyzing a sample matrix free of the target analytes that is subjected to the entire analytical procedure. This helps to identify any contamination introduced during the process. researchgate.net
Laboratory Control Spikes (LCS): A clean matrix spiked with a known concentration of the analytes of interest. The recovery of the spike is used to assess the accuracy of the method. pacificrimlabs.com
Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Adding a known amount of the target analytes to a real sample and its duplicate. This helps to evaluate the effect of the sample matrix on the analytical method's performance and provides a measure of precision.
Initial Demonstration of Capability: Before analyzing any samples, a laboratory must demonstrate its ability to meet the method's performance criteria for accuracy, precision, and sensitivity. epa.gov
Ongoing Demonstration of Performance: Regular analysis of QC samples to ensure the continued acceptable performance of the method. epa.gov
Interlaboratory Comparison Studies: Participation in round-robin studies where different laboratories analyze the same sample to assess the comparability of results. researchgate.net
The Environmental Protection Agency (EPA) provides guidance on QA/QC for various analytical methods, emphasizing the importance of a well-documented quality system. epa.gov For PBB analysis, where low concentrations are often measured, stringent QC measures are particularly critical to prevent and identify potential contamination. researchgate.net
The following table outlines typical QC acceptance criteria for PBB analysis.
| QC Sample | Parameter | Acceptance Criteria |
| Method Blank | Analyte Concentration | Below the method detection limit (MDL) |
| Laboratory Control Spike | Recovery | Typically within 70-130% of the true value |
| Matrix Spike | Recovery | Dependent on matrix, but generally within established limits |
| Matrix Spike Duplicate | Relative Percent Difference (RPD) | Typically <20-30% |
These are general criteria and may be adjusted based on the specific method, matrix, and regulatory requirements.
Challenges and Advancements in Heptabromobiphenyl Congener-Specific Analysis
The congener-specific analysis of heptabromobiphenyls presents several analytical challenges. One of the primary difficulties is the sheer number of possible congeners (isomers). With seven bromine atoms on the biphenyl (B1667301) structure, numerous positional isomers exist, many of which can have similar chromatographic and mass spectrometric properties. This makes their complete separation and individual quantification a complex task.
Challenges include:
Co-elution: Many heptabromobiphenyl congeners may co-elute from the gas or liquid chromatography column, making it difficult to distinguish between them based on retention time alone.
Lack of Commercial Standards: The availability of certified reference standards for all 209 PBB congeners, including all heptabromobiphenyls, is limited. This hinders the positive identification and accurate quantification of less common congeners.
Matrix Interferences: Environmental and biological samples are complex matrices that can contain a multitude of other compounds that may interfere with the analysis of PBBs. These interferences can suppress or enhance the instrument signal, leading to inaccurate results.
Advancements in the field are addressing these challenges:
High-Resolution Mass Spectrometry (HRMS): Instruments like time-of-flight (TOF) and Orbitrap mass spectrometers provide very high mass resolution and accuracy. This allows for the differentiation of target analytes from isobaric interferences (compounds with the same nominal mass but different elemental composition).
Multidimensional Chromatography: Techniques such as comprehensive two-dimensional gas chromatography (GCxGC) offer significantly enhanced separation power compared to conventional one-dimensional GC. This greatly improves the ability to separate co-eluting congeners.
Development of New Certified Reference Materials: Ongoing efforts by organizations and commercial suppliers aim to synthesize and certify a wider range of PBB congeners to support more comprehensive and accurate analysis.
Improved Sample Preparation Techniques: Innovations in sample extraction and cleanup, such as the use of novel solid-phase extraction (SPE) sorbents and automated systems, help to reduce matrix effects and improve the recovery of target analytes. chromatographyonline.com
These advancements are continually improving the ability of scientists to perform accurate and comprehensive congener-specific analysis of heptabromobiphenyls and other PBBs, leading to a better understanding of their environmental distribution and potential risks.
Mechanistic Studies of Polybrominated Biphenyl Pbb Toxicity Relevant to Heptabromobiphenyls
Induction of Hepatic Microsomal Enzyme Systems
Polybrominated biphenyls (PBBs) are recognized as potent inducers of hepatic microsomal enzyme systems. This induction is a key element of their toxicological profile and is highly dependent on the specific congener's structure, including the number and position of bromine atoms. The commercial PBB mixture, FireMaster BP-6, is known to be a mixed-type inducer, capable of stimulating both phenobarbital (B1680315) (PB)-type and 3-methylcholanthrene (B14862) (MC)-type induction pathways umich.edu.
The induction of these enzyme systems can significantly alter the metabolism of endogenous and exogenous compounds, leading to a cascade of biological effects. The two major components of FireMaster, 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) and 2,2',3,4,4',5,5'-heptabromobiphenyl (B1597310), are categorized as phenobarbital-type inducers of cytochrome P-450 umich.edu.
Modulation of Cytochrome P450 and P448 Isoforms
The induction of hepatic microsomal enzymes by PBBs involves the modulation of various cytochrome P450 (CYP) isoforms. Different PBB congeners exhibit distinct induction profiles. For instance, 2,2',3,4,4',5,5'-heptabromobiphenyl has been identified as a phenobarbital-type inducer of liver microsomal drug-metabolizing enzymes umich.edunih.gov. This type of induction typically involves an increase in the synthesis of CYP isoforms in the CYP2B and CYP3A subfamilies.
In contrast, other PBB congeners, such as 2,3,3',4,4',5-hexabromobiphenyl (B1194632), have been shown to be potent inducers of cytochrome P-448 nih.gov. Cytochrome P-448 is primarily associated with the CYP1A subfamily. The induction of both cytochrome P-450 and P-448 has been observed with certain PBBs, like 2,3',4,4',5-pentabromobiphenyl, indicating a mixed-type induction pattern houstonmethodist.orgnih.gov. This dual activity highlights the complexity of PBB toxicology, where different congeners can trigger distinct or overlapping induction pathways.
The induction of specific CYP isoforms is a critical determinant of the metabolic fate of various substrates. For example, the induction of CYP1A1 is often linked to the metabolism of polycyclic aromatic hydrocarbons, while CYP2B enzymes are involved in the metabolism of a wide range of drugs and environmental chemicals.
Aryl Hydrocarbon Hydroxylase (AHH) Activity Response
Aryl hydrocarbon hydroxylase (AHH) is a key enzyme activity associated with the cytochrome P-448 (CYP1A) system. The induction of AHH activity is a hallmark of exposure to MC-type inducers. Studies on various PBB congeners have demonstrated their ability to enhance AHH activity. For example, 2,3,3',4,4',5-hexabromobiphenyl has been shown to cause a dose-dependent increase in the activity of benzo[a]pyrene (B130552) (B[a]P) hydroxylase, a measure of AHH activity nih.gov.
The induction of AHH activity by certain PBBs is mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor doi.org. Upon binding to a ligand like an MC-type PBB, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, including CYP1A1 doi.org. This leads to an increased transcription of the gene and, consequently, elevated AHH activity. The induction of AHH can have significant toxicological implications, as it can lead to the metabolic activation of procarcinogens into their ultimate carcinogenic forms nih.govnih.gov.
Endocrine System Disruption Pathways
PBBs are well-documented endocrine-disrupting chemicals, with the thyroid hormone system being a primary target. The structural similarity of some PBB congeners to thyroid hormones allows them to interfere with the synthesis, transport, and metabolism of these crucial signaling molecules.
Interference with Thyroid Hormone Homeostasis
Exposure to PBBs has been consistently linked to alterations in thyroid hormone levels. The mechanisms underlying this disruption are multifaceted. PBBs can competitively bind to thyroid hormone transport proteins, such as transthyretin (TTR), displacing thyroxine (T4) and leading to its increased clearance from the bloodstream.
Furthermore, the induction of hepatic enzymes, particularly UDP-glucuronosyltransferases (UGTs) by PB-type inducers like certain heptabromobiphenyls, can enhance the glucuronidation and subsequent biliary excretion of thyroid hormones, further contributing to their depletion. The structural similarity between some PBBs and thyroid hormones also suggests the potential for direct interaction with thyroid hormone receptors, which could either mimic or antagonize the action of endogenous hormones nih.gov.
Underlying Cellular and Molecular Mechanisms
The toxicity of heptabromobiphenyls and other PBBs is underpinned by a range of cellular and molecular events that are initiated following exposure. These mechanisms often involve a complex interplay between different signaling pathways, leading to cellular dysfunction and tissue damage.
Involvement of Oxidative Stress
A growing body of evidence points to the involvement of oxidative stress as a key mechanism in PBB-induced toxicity. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates through its antioxidant defense systems nih.gov.
Pathways Related to Mitochondrial Dysfunction
Polybrominated biphenyls (PBBs), including heptabromobiphenyls, are suspected to induce mitochondrial dysfunction, a key mechanism in cellular toxicity. While direct studies on 2,2',3,4',5,6,6'-heptabromobiphenyl are limited, research on related polyhalogenated aromatic hydrocarbons, such as polychlorinated biphenyls (PCBs), provides significant insights into the potential pathways of mitochondrial toxicity. The structural similarity between PBBs and PCBs suggests they may share common mechanisms of action.
Mitochondria are essential for cellular energy production through oxidative phosphorylation and play a crucial role in cellular signaling and apoptosis. duke.edu Disruption of mitochondrial function can lead to a decline in ATP synthesis, an increase in reactive oxygen species (ROS) production, and the initiation of cell death cascades. mdpi.com
Studies on PCB mixtures, such as Aroclor 1254, have demonstrated their capacity to interfere with mitochondrial function. Research on human neuroblastoma cells exposed to Aroclor 1254 revealed a significant reduction in cellular ATP production and a decrease in the mitochondrial membrane potential. nih.gov Furthermore, the activity of key mitochondrial respiratory chain complexes, specifically complexes I, II, and IV, was found to be inhibited. nih.gov
Chronic exposure to low-dose persistent organic pollutants (POPs), a group that includes PBBs, has been linked to decreased oxygen consumption rates (OCR) in human peripheral blood mononuclear cells, a direct indicator of impaired mitochondrial function. nih.gov This suggests that long-term exposure to even small amounts of these compounds can have a detrimental effect on cellular energy metabolism.
The proposed mechanisms for PBB-induced mitochondrial dysfunction, inferred from studies on related compounds, include:
Inhibition of the Electron Transport Chain: PBBs may directly interact with and inhibit the protein complexes of the electron transport chain, leading to a reduced flow of electrons and consequently, a decrease in ATP synthesis. nih.gov
Disruption of Mitochondrial Membrane Potential: The integrity of the mitochondrial membrane is crucial for maintaining the proton gradient necessary for ATP production. PBBs can potentially disrupt this membrane, causing a collapse of the membrane potential. nih.gov
Induction of Oxidative Stress: The inefficient transfer of electrons along the respiratory chain can lead to the increased production of ROS. This oxidative stress can damage mitochondrial DNA, proteins, and lipids, further exacerbating mitochondrial dysfunction. mdpi.com
The following table summarizes the observed effects of related compounds on mitochondrial function, which may be relevant to understanding the toxicity of this compound.
| Parameter | Observed Effect in Related Compounds (PCBs) | Potential Consequence | Reference |
| ATP Production | Decreased | Cellular energy deficit | nih.gov |
| Mitochondrial Membrane Potential | Decreased | Impaired oxidative phosphorylation | nih.gov |
| Electron Transport Chain Complex Activity (I, II, IV) | Inhibited | Reduced electron flow, decreased ATP synthesis | nih.gov |
| Oxygen Consumption Rate (OCR) | Decreased | Impaired mitochondrial respiration | nih.gov |
Nuclear Receptor Modulation
Polybrominated biphenyls (PBBs), including the specific congener this compound, can exert significant toxicological effects through the modulation of various nuclear receptors. These receptors are a large family of ligand-activated transcription factors that regulate gene expression involved in a wide array of physiological processes, including metabolism, development, and reproduction. nih.gov The interaction of PBBs with these receptors can lead to the disruption of normal endocrine function and other cellular processes.
A number of the toxic effects associated with PBBs are described as "dioxin-like" and are believed to be mediated through the aryl hydrocarbon (Ah) receptor. cdc.gov The Ah receptor is a cytosolic transcription factor that, upon binding with a ligand, translocates to the nucleus and alters the expression of a variety of genes. This pathway is associated with effects such as thymic atrophy, body weight changes, and alterations in vitamin A homeostasis. cdc.gov
In addition to the Ah receptor, other nuclear receptors are also targets for polyhalogenated biphenyls. Studies on polychlorinated biphenyls (PCBs), which are structurally similar to PBBs, have demonstrated interactions with the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR). nih.gov These receptors are key regulators of xenobiotic and endobiotic metabolism.
Furthermore, research on other brominated flame retardants, such as polybrominated diphenyl ethers (PBDEs), has revealed their ability to interact with a range of nuclear hormone receptors. These include estrogen receptors (ERα and ERβ) and the androgen receptor (AR), highlighting the potential for broad endocrine-disrupting effects. nih.govmdpi.com
The modulation of nuclear receptors by PBBs can occur through several mechanisms:
Agonism: The PBB molecule can bind to and activate the receptor, mimicking the effect of the natural ligand.
Antagonism: The PBB molecule can bind to the receptor but fail to activate it, thereby blocking the binding of the endogenous hormone and inhibiting its normal function.
Indirect Effects: PBBs can also indirectly affect nuclear receptor signaling by altering the metabolism of endogenous hormones or by influencing the expression levels of the receptors themselves.
The following table summarizes the nuclear receptors known to be modulated by related polyhalogenated aromatic hydrocarbons, which provides a basis for understanding the potential targets of this compound.
| Nuclear Receptor | Observed Interaction with Related Compounds (PBBs, PCBs, PBDEs) | Potential Functional Consequence | Reference |
| Aryl hydrocarbon (Ah) Receptor | Agonism | Dioxin-like toxic effects, altered gene expression | cdc.gov |
| Pregnane X Receptor (PXR) | Interaction | Altered metabolism of xenobiotics and endobiotics | nih.gov |
| Constitutive Androstane Receptor (CAR) | Interaction | Altered metabolism of xenobiotics and endobiotics | nih.gov |
| Estrogen Receptor (ERα, ERβ) | Agonism and Antagonism | Endocrine disruption, reproductive toxicity | nih.gov |
| Androgen Receptor (AR) | Antagonism | Endocrine disruption, reproductive toxicity | nih.gov |
The ability of PBBs and related compounds to interact with and modulate a variety of nuclear receptors is a critical aspect of their toxicity, leading to a wide range of potential adverse health effects.
Table of Chemical Compounds
| Chemical Name |
| This compound |
| Polychlorinated biphenyls (PCBs) |
| Polybrominated diphenyl ethers (PBDEs) |
| Aroclor 1254 |
Remediation Strategies for 2,2 ,3,4 ,5,6,6 Heptabromobiphenyl Contamination
Biological Remediation Approaches
Biological remediation utilizes natural processes of living organisms to break down or sequester contaminants. These methods are often considered cost-effective and environmentally friendly alternatives to traditional chemical and physical treatments. wikipedia.org
Microbial degradation involves the use of microorganisms to transform hazardous compounds into less toxic substances. For highly halogenated compounds like 2,2',3,4',5,6,6'-Heptabromobiphenyl, anaerobic microbial processes are of particular interest.
Under anaerobic conditions, certain bacteria can utilize halogenated compounds as electron acceptors in a process known as reductive dehalogenation or halorespiration. nih.gov This process involves the removal of bromine atoms from the biphenyl (B1667301) structure, leading to the formation of lesser-brominated, and often less toxic, congeners. nih.govtandfonline.com These less-brominated biphenyls may then be susceptible to further degradation by aerobic bacteria. tandfonline.com
Studies on e-waste-contaminated soils have demonstrated that the presence of an electron donor, such as lactate (B86563), can facilitate the anaerobic degradation of higher halogenated PBBs and PBDEs. nih.gov In these environments, dissimilatory iron-reducing bacteria (DIRB) have been implicated in the dehalogenation process, highlighting the role of soil bacteria and iron cycling in the natural attenuation of these contaminants. nih.gov
While specific studies on the microbial degradation of this compound are limited, research on other PBBs and PCBs provides a strong indication of the potential for this technology. nih.govtandfonline.com
Table 1: Examples of Microbial Degradation of Related Compounds
| Organism/System | Contaminant | Key Findings |
| Anaerobic microorganisms from sediments | Commercial PBB mixture (Firemaster BP6) | Reductive debromination of hexa- and pentabromobiphenyls to lower brominated congeners. |
| Anaerobic microbial consortia | Polychlorinated Biphenyls (PCBs) | Reductive dechlorination of highly chlorinated PCBs to less chlorinated forms. tandfonline.com |
| Dissimilatory iron-reducing bacteria (DIRB) | PCBs and PBDEs in e-waste soil | Dehalogenation linked to iron cycling with lactate as an electron donor. nih.gov |
Phytoremediation involves the use of plants to remove, degrade, or contain environmental contaminants. capes.gov.brfrontiersin.org For compounds like PBBs, several phytoremediation mechanisms are relevant:
Phytoextraction: The uptake of contaminants from the soil by plant roots and their translocation to and accumulation in the above-ground biomass. nih.gov
Phytotransformation: The degradation of contaminants within the plant tissues through metabolic processes, often involving enzymes like dioxygenases and peroxidases. mdpi.com
Rhizoremediation: The breakdown of contaminants in the soil surrounding the plant roots (the rhizosphere) by microorganisms that are stimulated by root exudates. nih.gov
Research has shown that various plant species have the potential to take up and transform PCBs, which are structurally similar to PBBs. capes.gov.brnih.gov For instance, hybrid poplar trees have been investigated for their ability to scavenge airborne PCBs. uiowa.edu While the uptake of highly hydrophobic compounds like this compound from soil can be slow, the enhancement of microbial activity in the rhizosphere offers a promising pathway for in-situ remediation. capes.gov.br Plants can release compounds that serve as electron donors or inducers for microbial degradation of halogenated compounds. nih.gov Furthermore, the development of transgenic plants with enhanced capabilities for PCB metabolism suggests future potential for more efficient phytoremediation of PBBs. capes.gov.br
Table 2: Phytoremediation Mechanisms for PBBs and Related Compounds
| Mechanism | Description | Relevant Plant Processes |
| Phytoextraction | Uptake and concentration of contaminants from the environment into plant biomass. nih.gov | Root uptake, translocation to shoots and leaves. |
| Phytotransformation | Breakdown of contaminants within the plant by metabolic enzymes. mdpi.com | Enzymatic degradation (e.g., by dioxygenases, peroxidases). mdpi.com |
| Rhizoremediation | Enhancement of microbial degradation in the soil surrounding plant roots. nih.gov | Release of root exudates that stimulate microbial activity. nih.gov |
| Phytovolatilization | Uptake and subsequent release of contaminants into the atmosphere as volatile compounds. acs.org | Transpiration of volatile contaminants through leaves. |
Chemical Remediation Technologies
Chemical remediation technologies employ chemical reactions to transform contaminants into less harmful substances. These methods can often achieve faster results than biological approaches but may be more costly and energy-intensive.
Reductive dehalogenation using zero-valent iron (ZVI) is a widely studied technology for the treatment of halogenated organic compounds. nih.govepa.gov ZVI acts as an electron donor, facilitating the removal of bromine atoms from the PBB molecule. The process can be enhanced by using nanoscale ZVI (nZVI) particles, which have a larger surface area and higher reactivity.
The effectiveness of ZVI can be further improved by creating bimetallic systems, such as palladium-coated ZVI (Pd/Fe). nih.gov Palladium acts as a catalyst, promoting the rate of dehalogenation. nih.gov Studies on polybrominated diphenyl ethers (PBDEs) and PCBs have shown that palladized nZVI can increase dehalogenation rates by several orders of magnitude compared to nZVI alone. nih.gov The reaction pathways with Pd/Fe systems often favor the preferential removal of para-substituted halogens. nih.gov
Research on various halogenated aromatic compounds has demonstrated the efficacy of this approach, with benzene (B151609) often being a final product of the dehalogenation of chlorinated and brominated benzenes. epa.gov
Table 3: Research Findings on Reductive Dehalogenation with ZVI
| Reductant System | Contaminant | Key Findings |
| nZVI/Pd | Mono- to tri-brominated diphenyl ethers (BDEs) | Rate constants were 2 to 4 orders of magnitude greater than with nZVI alone. nih.gov |
| nZVI/Pd | 2,3,4-trichlorobiphenyl (PCB 21) | Preferential removal of the para-chlorine. nih.gov |
| Pd/Fe | 1,2,4-tribromobenzene | Rapid dehalogenation with a half-life of 71 minutes, with benzene as the major final product. epa.gov |
| Pd/Fe | Tetrabromobisphenol A (TBBPA) | Rapid dehalogenation at ambient temperature. epa.gov |
Advanced Oxidation Processes (AOPs) are a group of technologies that rely on the generation of highly reactive species, primarily the hydroxyl radical (•OH), to oxidize and mineralize organic contaminants. wikipedia.orgspartanwatertreatment.comyoutube.com These processes are capable of breaking down a wide range of persistent organic pollutants into less toxic compounds like carbon dioxide, water, and mineral acids. wikipedia.org
Supercritical Water Oxidation (SCWO) is a particularly powerful AOP that operates at temperatures and pressures above the critical point of water (374 °C and 22.1 MPa). wikipedia.org Under these conditions, water acts as a non-polar solvent, and organic compounds and oxygen become highly soluble, creating a single-phase reaction medium. wikipedia.org This allows for rapid and efficient oxidation of recalcitrant compounds like PCBs and other halogenated substances. wikipedia.orgnih.gov
SCWO has been demonstrated to achieve high destruction efficiencies for PCBs, with studies showing over 99.9% conversion in short residence times. The process can mineralize the contaminants to CO2, HCl, and H2O. While research on the specific application of SCWO to this compound is not widely available, its proven effectiveness against similar highly halogenated compounds makes it a promising technology for complete destruction. nih.gov
Physical Remediation Methods
Physical remediation methods primarily involve the physical removal or separation of contaminants from the soil or other media, rather than their chemical or biological transformation.
One of the most common physical remediation techniques is excavation and off-site disposal . frtr.govfillconnect.com This method involves the physical removal of contaminated soil and its transportation to a permitted landfill or an off-site treatment facility. epa.govfehrgraham.com While it is a straightforward and often rapid solution, particularly for small, highly contaminated areas, it does not destroy the contaminant but rather relocates it. frtr.govfehrgraham.com The long-term liability associated with the disposal of hazardous waste and the costs of transportation can be significant drawbacks. frtr.gov
Thermal desorption is another physical method that has been successfully applied to soils contaminated with PCBs and other semi-volatile organic compounds. power-eng.comyoutube.com This technology uses heat to vaporize contaminants from the soil. power-eng.com The process can be conducted in-situ using thermal blankets or wells, which heat the soil to temperatures high enough to volatilize the contaminants. power-eng.comclu-in.org The vaporized contaminants are then collected by a vacuum system and treated in an off-gas treatment unit, where they are typically destroyed by thermal oxidation. power-eng.com In-situ thermal desorption minimizes site disruption and the need for excavation and transport of contaminated soil. power-eng.com
Table 4: Physical Remediation Methodologies
| Method | Description | Advantages | Disadvantages |
| Excavation and Off-Site Disposal | Physical removal of contaminated soil and transport to a landfill or treatment facility. frtr.govepa.gov | Rapid removal of contaminant source from the site. epa.gov | High cost, long-term liability, and relocation rather than destruction of the contaminant. frtr.gov |
| In-Situ Thermal Desorption | Heating of contaminated soil in place to vaporize contaminants for collection and treatment. power-eng.comclu-in.org | Minimizes site disturbance and exposure risks; destroys contaminants in the off-gas treatment. power-eng.com | Can be energy-intensive and less effective in certain soil types. youtube.com |
Adsorption Techniques (e.g., Activated Carbon)
Adsorption is a widely employed remediation strategy that utilizes porous materials to capture and immobilize contaminants. This process relies on the physical attraction between the contaminant molecules (adsorbate) and the surface of the adsorbent material.
Activated carbon (AC) is the most common adsorbent used for organic pollutants due to its exceptionally large surface area and well-developed pore structure. tandfonline.com Produced from carbonaceous materials like coal, wood, or coconut shells, AC's extensive network of micropores provides a vast surface for contaminant molecules to adhere to. tandfonline.com The effectiveness of AC in removing organic compounds is generally high for those with a molecular weight greater than 50 and a boiling point above 50°C. tandfonline.com For PBBs and similar compounds, which are hydrophobic, the affinity for the carbon surface is strong, leading to effective removal from aqueous solutions.
Beyond conventional activated carbon, other materials have been investigated for their adsorptive properties. Biochar, a charcoal-like substance produced from the pyrolysis of biomass, has gained attention as a cost-effective and sustainable adsorbent. Modified clays (B1170129), such as acid-processed montmorillonite, have also shown high binding capacity for halogenated biphenyls, demonstrating saturable binding sites and improved performance over parent clays and even activated carbon in some studies. nih.gov
The efficiency of adsorption is influenced by several factors, including the properties of the adsorbent (surface area, pore size), the characteristics of the contaminant, and environmental conditions such as pH and temperature. The performance of an adsorbent for a specific pollutant is often quantified using adsorption isotherms, such as the Langmuir or Freundlich models, which describe the equilibrium relationship between the concentration of the contaminant in the solution and the amount adsorbed onto the solid phase.
Table 1: Adsorption Isotherm Data for Halogenated Biphenyls on Various Adsorbents
| Contaminant | Adsorbent | Isotherm Model | Max. Adsorption Capacity (Qₘₐₓ) | Reference |
| PCB 77 (3,3',4,4'-Tetrachlorobiphenyl) | Acid Processed Montmorillonite (APM) | Langmuir | 28.6 mg/g | nih.gov |
| PCB 126 (3,3',4,4',5-Pentachlorobiphenyl) | Acid Processed Montmorillonite (APM) | Langmuir | 20.8 mg/g | nih.gov |
| PCB 153 (2,2',4,4',5,5'-Hexachlorobiphenyl) | Acid Processed Montmorillonite (APM) | Langmuir | 13.9 mg/g | nih.gov |
This table presents data for Polychlorinated Biphenyls (PCBs), which are structurally analogous to PBBs, to illustrate the performance of adsorption techniques.
Electrokinetic Remediation
Electrokinetic remediation is an in-situ technology that uses a low-intensity direct electrical current to transport contaminants through soil and other porous media. researchgate.net The process involves implanting electrodes into the contaminated area and applying a voltage, which induces several transport mechanisms. nih.govfrtr.gov The primary mechanisms are:
Electroosmosis: The movement of pore fluid, carrying dissolved contaminants, typically towards the cathode. This is particularly effective in low-permeability soils like clays. tandfonline.comnih.gov
Electromigration: The movement of charged ions and polar molecules toward the electrode of opposite charge. nih.gov
For non-ionic and highly hydrophobic compounds like this compound, electrokinetic remediation in its basic form is ineffective. The success of this technology for such pollutants hinges on the use of enhancing agents, such as surfactants or cosolvents, mixed with the processing fluid. tandfonline.comresearchgate.net These agents increase the desorption of the contaminant from soil particles and enhance its solubility in the pore water, allowing it to be transported by the electroosmotic flow. tandfonline.com The electric field can then efficiently distribute these solubilizing agents throughout the contaminated zone, especially in low-permeability areas that are difficult to treat with conventional flushing methods. tandfonline.com
The process can be designed to move the mobilized contaminants to a collection zone for extraction and ex-situ treatment. nih.gov The complexity of the process requires a thorough understanding of the soil geochemistry, contaminant properties, and the electrochemical reactions at the electrodes to optimize performance. tandfonline.com
Table 2: Performance Data for Enhanced Electrokinetic Remediation of Hydrophobic Organic Compounds (HOCs)
| Contaminant Type | Enhancing Agent | Soil Type | Key Finding | Reference |
| Hydrophobic Organics | Surfactants / Cosolvents | Low-permeability clays | Migration velocities in the range of 0.16–0.26 cm²/V·h observed due to electroosmosis. | nih.gov |
| PAHs | Surfactants | Clay | Electrokinetic injection of surfactants enhances mobility and subsequent biodegradation. | nih.gov |
| Trichloroethylene | Not specified | Over-consolidated clays | A field test of a layered horizontal electrode system proved 98% effective for removal. | researchgate.net |
This table provides examples of the effectiveness of electrokinetic remediation for general Hydrophobic Organic Compounds (HOCs), as direct data for this compound is not available.
Ultrasonic Radiation
Ultrasonic radiation, also known as sonolysis or sonochemistry, is an advanced oxidation process (AOP) that uses high-frequency sound waves (typically >20 kHz) to degrade organic pollutants in a liquid medium. The primary mechanism is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in the liquid. nih.gov
The collapse of these cavitation bubbles generates extreme localized conditions, including:
High Temperatures and Pressures: Inside the collapsing bubble, temperatures can reach several thousand Kelvin, leading to the pyrolytic decomposition of volatile compounds.
Hydroxyl Radical (•OH) Formation: At the bubble-liquid interface, the high temperatures cause the thermolytic cleavage of water molecules, producing highly reactive hydroxyl radicals. These radicals can then oxidize non-volatile organic compounds present in the interfacial region or the bulk solution.
For hydrophobic compounds like PBBs, which tend to accumulate at the bubble-liquid interface, degradation via both pyrolysis and hydroxyl radical attack is possible. The effectiveness of ultrasonic degradation is influenced by parameters such as frequency, power density, temperature, and the presence of other chemical species in the solution. mdpi.comsci-hub.se Lower frequencies (e.g., 20-80 kHz) are often more effective for degradation due to more intense cavitation events. nih.govresearchgate.net The process can also be combined with other treatments, such as photocatalysis or Fenton chemistry, to create hybrid systems with enhanced degradation efficiency. mdpi.com
Table 3: Degradation Efficiency of Ultrasonic Radiation for Various Organic Pollutants
| Pollutant | Frequency | Conditions | Degradation Efficiency | Reference |
| Methylene Blue | 20/80 kHz (Dual) | 20 min treatment, catalyst-free | 91% | nih.gov |
| Bisphenol A (BPA) | 580 kHz | 60 min, with CCl₄ additive | ~70% | mdpi.com |
| Rhodamine B | 40 kHz | 40 min, with TiO₂ photocatalyst | 98.8% | sci-hub.se |
| Decabromodiphenyl ether (DBDE) | UV-Visible Radiation* | N/A | Followed pseudo-first-order kinetics (k = 0.14 s⁻¹) | nih.gov |
*Note: The data for DBDE, a brominated flame retardant, is for photodegradation, which involves different mechanisms but illustrates the susceptibility of similar compounds to degradation processes. Ultrasonic degradation data for this specific compound was not available.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for detecting 2,2',3,4',5,6,6'-Heptabromobiphenyl in environmental samples?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) with electron capture negative ionization (ECNI) is widely used due to its sensitivity for polybrominated compounds. For quantification, calibrate with certified reference standards (e.g., 35 µg/mL in isooctane, CAS 67733-52-2) . High-resolution mass spectrometry (HRMS) can differentiate isomers by exact mass (e.g., C12H3Br7, monoisotopic mass ~706.48 g/mol) . Sample preparation should include Soxhlet extraction with hexane:acetone (1:1) and cleanup via silica gel columns to remove interfering lipids .
Q. How can researchers confirm the structural identity of synthetic this compound?
- Methodology : Combine nuclear magnetic resonance (NMR) and X-ray crystallography for unambiguous structural confirmation. For NMR, analyze bromine substitution patterns using ¹H and ¹³C spectra (e.g., asymmetric substitution at positions 2,2',3,4',5,6,6' creates distinct splitting). Compare with reference spectra of analogous heptabrominated biphenyls . Mass spectral libraries (e.g., NIST) provide fragmentation patterns for validation .
Q. What are the environmental persistence indicators for this compound in aquatic systems?
- Methodology : Conduct semi-static biodegradation tests under OECD 307 guidelines. Monitor half-life in sediment-water systems using GC-ECD. Due to its high log Kow (~8.5, estimated), prioritize assessing adsorption to organic matter via batch equilibrium experiments . Compare degradation rates with structurally similar PBBs (e.g., 2,2',4,4',5,5'-hexabromobiphenyl) to identify substituent effects on persistence .
Advanced Research Questions
Q. How do structural isomers of heptabromobiphenyl influence toxicity assessments?
- Methodology : Isolate isomers using preparative HPLC with a C18 column (acetonitrile:water gradient). Test enzyme induction (e.g., CYP1A1) in rodent hepatocyte models. For example, FireMaster BP-6 fractions enriched with this compound (peak K) showed 3x higher induction than hexabromo analogs . Use structure-activity relationship (SAR) models to correlate bromine position with aryl hydrocarbon receptor (AhR) binding affinity .
Q. What challenges exist in quantifying this compound in biological matrices?
- Methodology : Matrix effects (e.g., lipid co-extraction) can suppress ionization in LC-MS/MS. Mitigate via gel permeation chromatography (GPC) cleanup and use of isotopically labeled internal standards (e.g., ¹³C-labeled analogs). For tissue samples, validate recovery rates (70–120%) using spiked controls . Co-elution with octabromobiphenyls requires tandem MS/MS with MRM transitions (e.g., m/z 706 → 79) .
Q. What metabolic transformation pathways are observed in mammalian systems?
- Methodology : Incubate with rat liver microsomes and NADPH. Identify hydroxylated metabolites via LC-HRMS (e.g., [M-H]⁻ ions). Debromination is minimal due to steric hindrance at positions 2,2',6,6'; instead, expect oxidative cleavage at less-brominated rings . Compare with in vivo studies using ¹⁴C-labeled compound to track excretion routes (e.g., fecal vs. urinary) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
